Dermolastin
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Overview
Description
Preparation Methods
Dermolastin is produced from yeast, which eliminates the risk associated with blood-borne infectious agents and allows for increased manufacturing . The synthetic route involves the expression of the recombinant protein in yeast cells, followed by purification processes to isolate the active compound . Industrial production methods focus on optimizing the yield and purity of the recombinant protein through controlled fermentation and downstream processing techniques .
Chemical Reactions Analysis
Dermolastin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized by reactive oxygen species, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can restore the native structure of oxidized this compound.
Substitution: Chemical modifications, such as pegylation, can be performed to enhance the stability and bioavailability of this compound.
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and polyethylene glycol for substitution. The major products formed from these reactions are oxidized this compound, reduced this compound, and pegylated this compound.
Scientific Research Applications
Dermolastin has a wide range of scientific research applications:
Chemistry: Used as a model protein for studying protein-protein interactions and enzyme inhibition.
Biology: Investigated for its role in regulating protease activity and maintaining tissue homeostasis.
Industry: Utilized in the development of therapeutic formulations and drug delivery systems.
Mechanism of Action
Dermolastin exerts its effects by inhibiting serine proteases, which are enzymes that degrade proteins . By binding to the active site of these proteases, this compound prevents the breakdown of structural proteins in tissues, thereby maintaining tissue integrity and reducing inflammation . The molecular targets of this compound include trypsin, cathepsin G, thrombin, tissue kallikrein, and neutrophil elastase .
Comparison with Similar Compounds
Dermolastin is unique compared to other serine protease inhibitors due to its recombinant production method, which eliminates the risk of blood-borne infections . Similar compounds include:
Alpha 1-antitrypsin: A naturally occurring serine protease inhibitor with similar inhibitory properties.
Recombinant alpha 1-antitrypsin: Another recombinant form of alpha 1-antitrypsin produced using different expression systems.
Serpin B1: A serine protease inhibitor with a broader range of inhibitory activity.
This compound’s uniqueness lies in its yeast-based production, which offers advantages in terms of safety and scalability .
Properties
IUPAC Name |
N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NOS2/c1-5-28(14-8-6-7-13-27(2,3)4)18-22-10-9-11-25(16-22)29-19-26-17-24(21-31-26)23-12-15-30-20-23/h6,8-12,15-17,20-21H,5,14,18-19H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRGLCXNEVICOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC=CC#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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